molecular formula C9H11NO B3022788 7-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 71472-58-7

7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3022788
CAS No.: 71472-58-7
M. Wt: 149.19 g/mol
InChI Key: HHFJHCXBGHXHLU-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C9H11NO. It is a derivative of benzoxazine, characterized by a benzene ring fused with an oxazine ring. This compound is known for its diverse applications in synthetic and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

7-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-1,4-benzoxazine
  • 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific methyl substitution, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain synthetic and medicinal chemistry applications where specific structural features are required.

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFJHCXBGHXHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277699
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71472-58-7
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71472-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Synthesis routes and methods I

Procedure details

A solution of 2-hydroxy-4-methyl aniline (5.0 g, 40 mmol), potassium carbonate (16.56 g, 120 mmol) and 1,2-dibromoethane (3.8 g, 20 mmol) in THF (20 mL) was heated at 100° C. in pressure-gauge-steel vessel for 16 h. The completion of reaction was monitored by LCMS. The reaction mixture was poured into water (40 mL) and extracted with EtOAc (250 mL). The organic layer was dried over sodium sulfate, evaporated and the residue purified by column chromatography to obtain 1.72 g of 3,4-dihydro-7-methyl-2H-benzo[b][1,4]oxazine (free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
gauge-steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-methylphenol (5.0 g) in N,N-dimethylformamide (50 ml), potassium carbonate (28.3 g) and 1,2-dibromoethane (10.6 ml) were added and stirred at 130° C. for 11 hours. After insoluble materials were filtered off, the filtrate was diluted with ethyl acetate and washed sequentially with water and brine. The organic layer was dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 9:1) to give the titled compound, i.e., 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (980 mg) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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